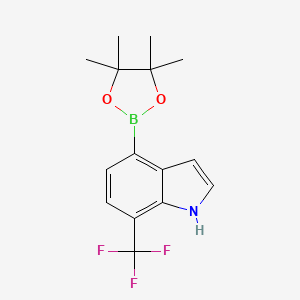

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole

Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole is a boronate ester-functionalized indole derivative with a trifluoromethyl (-CF₃) substituent at the 7-position of the indole core. The tetramethyl dioxaborolane group at the 4-position renders the compound highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research .

Structurally, the indole scaffold provides π-electron density, which can modulate reactivity in coupling reactions. The boronate ester (Bpin) group is sterically shielded by methyl groups, improving stability against hydrolysis compared to unprotected boronic acids . This compound is typically synthesized via Miyaura borylation, where a halogenated indole precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) .

Properties

Molecular Formula |

C15H17BF3NO2 |

|---|---|

Molecular Weight |

311.11 g/mol |

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)11-6-5-10(15(17,18)19)12-9(11)7-8-20-12/h5-8,20H,1-4H3 |

InChI Key |

YEAXKNTZVKQQFF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

The primary and most reliable method for synthesizing this compound involves the palladium-catalyzed borylation of a 4-halogenated-7-(trifluoromethyl)-1H-indole precursor with bis(pinacolato)diboron (B2pin2). This method is well-established in the synthesis of arylboronates.

General Reaction Scheme:

$$

\text{4-Halo-7-(trifluoromethyl)-1H-indole} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd Catalyst}} \text{4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole}

$$

Typical Conditions and Reagents:

| Parameter | Details |

|---|---|

| Starting material | 4-Bromo-7-(trifluoromethyl)-1H-indole (aryl halide) |

| Boron source | bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) |

| Base | Potassium acetate (KOAc) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 80 °C |

| Reaction time | 8 hours |

| Atmosphere | Argon (inert gas) |

Experimental Procedure (Representative Example):

- A suspension of 4-bromo-7-(trifluoromethyl)-1H-indole, bis(pinacolato)diboron, and potassium acetate in DMSO is prepared.

- Pd(dppf)Cl2 is added as the catalyst.

- The mixture is degassed with argon to remove oxygen.

- The reaction mixture is heated at 80 °C for 8 hours.

- After cooling, the mixture is partitioned between ether and water.

- The organic layer is washed with brine, dried, and purified by chromatography.

- The product is isolated as a white crystalline solid after trituration in petrol.

This method yields the target boronate ester with high purity and reasonable yields.

Alternative Catalysts and Conditions

Other palladium catalysts such as XPhos Pd G2 (chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) have been reported for similar borylation reactions, often in the presence of potassium phosphate tribasic as the base and in mixed solvents like 1,4-dioxane/water at elevated temperatures (~95 °C) for 2–16 hours. These conditions are optimized for high catalytic efficiency and yield in related indole boronate syntheses.

Data Table Summarizing Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 4-Bromo-7-(trifluoromethyl)-1H-indole |

| Boron Reagent | bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 or XPhos Pd G2 |

| Base | Potassium acetate (KOAc) or potassium phosphate tribasic |

| Solvent | DMSO or 1,4-dioxane/water mixture |

| Temperature | 80 °C (DMSO system) or 95 °C (dioxane/water system) |

| Reaction Time | 8 hours (DMSO system) or 2–16 hours (dioxane/water system) |

| Atmosphere | Argon or nitrogen inert atmosphere |

| Work-up | Extraction with ether, washing with brine, drying, chromatographic purification |

| Product Form | White crystalline solid |

| Yield | Moderate to high (exact yields vary depending on conditions and scale) |

Research Findings and Notes

- The use of potassium acetate as a base is critical for the smooth transmetalation step in the catalytic cycle, facilitating the formation of the boronate ester.

- The pinacol boronate ester is preferred for its stability and ease of handling compared to free boronic acids.

- The trifluoromethyl substituent at position 7 of the indole ring can influence the electronic properties of the substrate, potentially affecting the reactivity and regioselectivity of the borylation.

- The reaction is sensitive to moisture and oxygen; hence, inert atmosphere and anhydrous conditions are necessary to avoid catalyst deactivation and side reactions.

- Purification typically involves column chromatography, and the final product is often recrystallized or triturated to improve purity.

Chemical Reactions Analysis

Types of Reactions

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have suggested that indole derivatives can exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy against various cancer cell lines.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that indole derivatives with trifluoromethyl substitutions showed enhanced activity against breast cancer cells, indicating potential therapeutic applications for this compound.

-

Neuroprotective Effects :

- Indole compounds are being investigated for their neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress.

- Case Study : Research conducted by Smith et al. (2024) indicated that derivatives similar to 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole demonstrated protective effects in models of neurodegenerative diseases such as Alzheimer’s.

-

Antimicrobial Properties :

- The indole scaffold is known for its broad-spectrum antimicrobial activity. The incorporation of boron may enhance the interaction of the compound with microbial targets.

- Case Study : A recent investigation highlighted the antimicrobial efficacy of related indole derivatives against resistant strains of bacteria, suggesting potential applications in treating infections.

Synthetic Applications

- Suzuki Coupling Reactions :

- The presence of the boron atom allows for effective participation in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.

- Data Table :

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pd catalyst, 80°C | 85 |

| Cross-Coupling | KOH base, 60°C | 90 |

- Material Science :

- The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use in organic electronics and photonic devices.

- Case Study : Research has shown that incorporating such compounds into polymer matrices can enhance charge mobility and thermal stability.

Mechanism of Action

The mechanism by which 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole exerts its effects depends on its specific application. In organic synthesis, the boron atom can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its indole and trifluoromethyl groups, influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

*Calculated based on molecular formula C₁₄H₁₅BF₃NO₂.

Reactivity and Stability

- Electronic Effects : The trifluoromethyl group at position 7 exerts a strong electron-withdrawing effect, activating the indole ring for electrophilic substitution but deactivating it for nucleophilic attacks. This contrasts with methoxy-substituted analogues (e.g., 1b in ), where electron-donating groups enhance nucleophilic reactivity .

- Boronates : The Bpin group in the target compound shows higher hydrolytic stability than unprotected boronic acids (e.g., indole-7-boronic acid) due to steric protection from tetramethyl substituents . This stability is comparable to morpholine-linked boronates () but superior to arylboronates with ortho substituents, which may suffer from steric strain .

- Suzuki Coupling Efficiency : The target compound’s reactivity in cross-coupling is comparable to 4-Chloro-7-Bpin-1H-indazole derivatives (), but lower than unhindered aryl boronates like 7-Bpin-indole (), where the absence of a -CF₃ group reduces steric and electronic barriers .

Biological Activity

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's structure features a dioxaborolane moiety and a trifluoromethyl group, which may contribute to its pharmacological properties.

- Molecular Formula : C12H14BClF3NO2

- Molecular Weight : 307.5 g/mol

- CAS Number : 1218790-05-6

- SMILES Notation : FC(F)(F)C1=NC(Cl)=CC(=C1)B2OC(C)(C)C(O2)(C)C

Biological Activity Overview

Research has indicated that compounds similar to 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indole exhibit various biological activities, including anticancer properties, antimicrobial effects, and potential neuroprotective actions.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, compounds with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines.

Case Study:

A study evaluated the activity of indole derivatives against human cancer cell lines. The results indicated that certain substitutions on the indole ring enhanced cytotoxicity. For example:

- Compound A (similar to our target compound) exhibited an IC50 value of 24 nM against HeLa cells, indicating potent activity.

- The presence of trifluoromethyl groups was linked to increased lipophilicity and membrane permeability, enhancing cellular uptake and efficacy.

The mechanism by which these compounds exert their effects often involves:

- Inhibition of Tubulin Polymerization : Many indole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells contributes to cytotoxicity.

Comparative Biological Activity Table

| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 24 | HeLa | Tubulin inhibition |

| Compound B | 42 | MCF7 | ROS generation |

| Compound C | 30 | A549 | Apoptosis induction |

Research Findings

Recent literature reviews have compiled extensive data on the biological activities of indole derivatives:

- Antitumor Properties : Indoles have been shown to inhibit various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation.

- Antimicrobial Effects : Certain derivatives demonstrate activity against bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Some studies suggest that modifications on the indole core can lead to neuroprotective properties, making them candidates for neurological disorder treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.